Nmdpef

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S29434 es un potente inhibidor de la reductasa de quinona 2, una enzima que participa en la desintoxicación de las quinonas naturales.

Métodos De Preparación

La síntesis de S29434 se ha explorado a través de dos rutas sintéticas diferentes. Ambas rutas implican varios pasos, incluida la formación de intermediarios clave y la purificación final del producto. Las rutas sintéticas detalladas y las condiciones de reacción se proporcionan en los materiales complementarios de los estudios referenciados . Los métodos de producción industrial para S29434 no están ampliamente documentados, pero el compuesto se ha sintetizado con una pureza superior al 99%, según lo determinado por cromatografía líquida-espectrometría de masas y resonancia magnética nuclear .

Análisis De Reacciones Químicas

S29434 experimenta diversas reacciones químicas, incluyendo oxidación y reducción. Los reactivos comunes utilizados en estas reacciones incluyen la N-bencildihidronicotinamida y la N-ribosildihidronicotinamida . Los principales productos formados a partir de estas reacciones suelen estar relacionados con la inhibición de la producción de especies reactivas de oxígeno .

Aplicaciones Científicas De Investigación

Neuroprotective Applications

Mechanism of Action

NMDPEF functions primarily as an inhibitor of quinone oxidoreductase 2 (QR2), an enzyme involved in the detoxification of reactive oxygen species (ROS). By inhibiting QR2, this compound reduces the formation of ROS, which are known to contribute to oxidative stress and neurodegenerative diseases. The compound exhibits a potent inhibitory effect with an IC50 value ranging from 5 nM to 16 nM, indicating its high potency in this regard.

Case Studies

- Alzheimer's Disease : Research indicates that this compound may improve cognitive function and memory in animal models of Alzheimer's disease by reactivating acetylcholinesterase (AChE), which is often deficient in such conditions. A study published in "Life Sciences" reported significant improvements in memory and cognitive performance among mice treated with this compound after being induced with Alzheimer's-like symptoms.

- Parkinson's Disease : In models of Parkinson's disease, this compound has been shown to restore autophagic flux disrupted by neurotoxic agents. This suggests a potential therapeutic avenue for mitigating the effects of Parkinson's disease through enhanced cellular recycling processes.

Antidote for Organophosphate Poisoning

This compound has been investigated for its potential as an antidote for organophosphate poisoning, a serious condition resulting from exposure to certain pesticides and nerve agents. Organophosphates inhibit AChE, leading to an accumulation of acetylcholine and severe neurological symptoms.

Research Findings

Studies have demonstrated that this compound can effectively reactivate AChE inhibited by organophosphates both in vitro and in vivo. For instance, experiments using rat brain homogenates exposed to the organophosphate parathion showed that treatment with this compound led to significant reactivation of AChE. However, further clinical studies are necessary to establish its efficacy and safety in humans.

Safety Profile and Handling

While the safety profile of this compound is not extensively documented, it is essential to handle this synthetic compound with appropriate laboratory precautions due to its potent biological activity. Research on its long-term effects and potential side effects is ongoing, emphasizing the need for careful evaluation before clinical application.

Mecanismo De Acción

El mecanismo de acción de S29434 implica su inhibición de la reductasa de quinona 2. Esta enzima normalmente reconoce metabolitos de NADH, como la N-metil- y la N-ribosildihidronicotinamida, como donantes de electrones . Al inhibir la reductasa de quinona 2, S29434 reduce la producción de especies reactivas de oxígeno, mitigando así el estrés oxidativo y su daño celular asociado .

Comparación Con Compuestos Similares

S29434 es único por su alta especificidad y potencia como inhibidor de la reductasa de quinona 2. Los compuestos similares incluyen el resveratrol, que también inhibe la reductasa de quinona 2 pero con diferente cinética de unión y estabilidad . Otros inhibidores de la reductasa de quinona 2 incluyen la cloroquina y la 1-metil-4-fenilpiridina, pero S29434 destaca por su concentración inhibitoria nanomolar y su alta pureza .

Actividad Biológica

N-Methyl-2-furamide (NMDPEF) is a synthetic compound recognized for its biological activity, particularly as an inhibitor of quinone oxidoreductase 2 (NQO2). This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases and as an antidote for organophosphate poisoning. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and implications for future research.

Inhibition of Quinone Oxidoreductase 2 (NQO2)

This compound functions primarily by inhibiting NQO2, an enzyme involved in the reduction of quinones to hydroquinones. This inhibition is crucial as it reduces the production of reactive oxygen species (ROS), which are often implicated in oxidative stress and neurodegeneration. The IC50 value of this compound ranges from 5 nM to 16 nM, indicating its high potency as an inhibitor.

Impact on Autophagy

This compound has been shown to restore autophagic flux disrupted by toxic agents such as paraquat (PQ) and 6-hydroxydopamine (6-OHDA). By inhibiting NQO2, this compound enhances autophagy in neuronal cells, thereby mitigating oxidative stress and promoting cell survival .

Table 1: Summary of Biological Activities of this compound

Organophosphate Poisoning

In studies investigating organophosphate poisoning, this compound demonstrated the ability to reactivate AChE in vitro and in vivo models. One notable study reported significant improvements in AChE activity in rat brain homogenates exposed to parathion, suggesting that this compound could serve as a potential antidote for organophosphate toxicity.

Alzheimer's Disease Models

Research on animal models of Alzheimer's disease indicates that this compound may enhance cognitive function and memory. In a study published in "Life Sciences," treatment with this compound improved memory performance in mice with induced Alzheimer's pathology. These findings suggest that this compound's ability to reactivate AChE could have therapeutic implications for cognitive decline associated with neurodegenerative disorders.

Parkinson's Disease Models

In Parkinson's disease models, this compound was shown to restore autophagic flux disrupted by neurotoxic agents. Studies indicated that treatment with this compound not only reduced oxidative stress but also enhanced the neuroprotective capabilities of astrocytes against dopaminergic cell death induced by 6-OHDA .

Table 2: Case Study Findings

Research Findings

Recent studies highlight the multifaceted roles of this compound beyond mere inhibition of NQO2. For instance:

- Oxidative Stress Reduction : Inhibition of NQO2 by this compound has been linked to decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity, indicating a reduction in oxidative damage .

- Neuroprotective Effects : The compound has shown efficacy in protecting astrocytes from oxidative damage, suggesting a broader neuroprotective role that may extend to various neurodegenerative conditions .

- Potential Side Effects : While promising, the safety profile and long-term effects of this compound remain under investigation, necessitating further clinical studies to ascertain its therapeutic viability.

Propiedades

IUPAC Name |

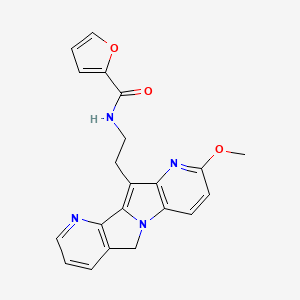

N-[2-(5-methoxy-1,6,11-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,10(15),11,13-heptaen-8-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c1-27-17-7-6-15-19(24-17)14(8-10-23-21(26)16-5-3-11-28-16)20-18-13(12-25(15)20)4-2-9-22-18/h2-7,9,11H,8,10,12H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIUMLVQBQKCJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N3CC4=C(C3=C2CCNC(=O)C5=CC=CO5)N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does NMDPEF interact with QR2 and what are the downstream effects of this interaction?

A1: this compound acts as a potent inhibitor of QR2, exhibiting nanomolar affinity for the enzyme. While the exact binding mechanism is not fully elucidated in the provided abstracts, studies indicate that this compound directly interacts with QR2, inhibiting its enzymatic activity. This inhibition subsequently reduces the generation of reactive oxygen species (ROS) typically produced by QR2 activity, thereby mitigating oxidative stress. Furthermore, inhibiting QR2 with this compound in astrocytes exposed to paraquat restored autophagic flux, a cellular process important for degrading damaged components and promoting cell survival.

Q2: What is the role of this compound in protecting against paraquat-induced toxicity?

A2: Research suggests that this compound exhibits an "antidote effect" against paraquat toxicity both in vitro and in vivo. This protective effect is attributed to its ability to inhibit QR2, a key enzyme involved in paraquat's mechanism of toxicity. By inhibiting QR2, this compound reduces the generation of ROS, thus preventing oxidative stress and subsequent cellular damage induced by paraquat. This protection was observed in astrocytes, which are critical for neuronal support, and indicates a potential therapeutic avenue for paraquat poisoning and neurodegenerative diseases involving oxidative stress.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.